molecular formula C20H15BrN4O B11277344 3-Bromo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

3-Bromo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

Cat. No.: B11277344
M. Wt: 407.3 g/mol
InChI Key: JJNZRWKEVHQYEP-UHFFFAOYSA-N
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Description

SARS-CoV-2 nsp13-IN-4 is a compound designed to inhibit the activity of the non-structural protein 13 (NSP13) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). NSP13 is a helicase enzyme that plays a crucial role in the replication and transcription of the viral RNA, making it a significant target for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 nsp13-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Industrial Production Methods

Industrial production of SARS-CoV-2 nsp13-IN-4 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 nsp13-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents

Major Products

The major products formed from these reactions include various derivatives of SARS-CoV-2 nsp13-IN-4 with altered chemical and biological properties .

Scientific Research Applications

SARS-CoV-2 nsp13-IN-4 has several scientific research applications, including:

Mechanism of Action

SARS-CoV-2 nsp13-IN-4 exerts its effects by inhibiting the helicase activity of NSP13. The compound binds to the active site of NSP13, preventing the unwinding of viral RNA. This inhibition disrupts the replication and transcription processes of the virus, thereby reducing viral load and limiting the spread of infection .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other NSP13 inhibitors such as:

    Ivermectin: A broad-spectrum antiparasitic agent that has shown inhibitory effects on NSP13.

    Scutellarein: A flavonoid compound with antiviral properties against SARS-CoV-2.

    Hamamelitannin: A natural compound that inhibits NSP13 activity .

Uniqueness

SARS-CoV-2 nsp13-IN-4 is unique due to its high binding affinity and specificity for NSP13, making it a promising candidate for antiviral drug development. Its ability to effectively inhibit the helicase activity of NSP13 sets it apart from other similar compounds .

Properties

Molecular Formula

C20H15BrN4O

Molecular Weight

407.3 g/mol

IUPAC Name

3-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H15BrN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26)

InChI Key

JJNZRWKEVHQYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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